molecular formula C19H23N7O2 B7172147 N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide

N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide

Cat. No.: B7172147
M. Wt: 381.4 g/mol
InChI Key: AAXWFGZKKRHNTJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a triazolopyridazine moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-2-28-16-6-4-3-5-15(16)21-19(27)13-24-9-11-25(12-10-24)18-8-7-17-22-20-14-26(17)23-18/h3-8,14H,2,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWFGZKKRHNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and nitriles under acidic or basic conditions.

    Piperazine Derivatization: The triazolopyridazine core is then reacted with piperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The final step involves the acylation of the piperazine derivative with 2-ethoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially reducing it to a dihydro derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of dihydrotriazolopyridazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide

Comparison:

  • N-(2-ethoxyphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and metabolic stability compared to its methoxy or chloro analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or selective in certain applications.

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